molecular formula C18H27N3O5 B127275 1-Keto Bambuterol CAS No. 112935-94-1

1-Keto Bambuterol

Cat. No. B127275
M. Wt: 365.4 g/mol
InChI Key: TWHUHQNUVSCRPV-UHFFFAOYSA-N
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Description

1-Keto Bambuterol is a compound with the molecular formula C18H27N3O5 and a molecular weight of 365.42 . It is also known as BAMBUTEROL HYDROCHLORIDE IMPURITY F .


Synthesis Analysis

The synthesis of Bambuterol, the prodrug of 1-Keto Bambuterol, has been studied . The study showed that the AUCs of R-enantiomer presented linear correlation. After the same oral dosing of R-enantiomer and its racemate, all the pharmacokinetic parameters were equivalent .


Molecular Structure Analysis

The molecular structure of 1-Keto Bambuterol is characterized by its molecular formula C18H27N3O5 and a molecular weight of 365.42 .


Chemical Reactions Analysis

A computational study and quantum-chemical investigation on Bambuterol hydrochloride, the compound drug of 1-Keto Bambuterol, was conducted . The study used the density functional theory (DFT) method to explore energies, global reactivity parameters, and the nature of the hydrogen and halogen bonding interactions .


Physical And Chemical Properties Analysis

1-Keto Bambuterol is a solid compound . It has a molecular weight of 365.42 and a molecular formula of C18H27N3O5 .

Scientific Research Applications

Neuroprotective Effects

Ketogenic diets have been studied extensively for their neuroprotective properties. These diets, high in fats and low in carbohydrates, induce a state of ketosis similar to fasting, which has been shown to have protective effects against a range of neurological disorders. The diet has been linked to symptomatic and disease-modifying activity in neurodegenerative diseases such as Alzheimer's and Parkinson's, and it may also offer protection in cases of traumatic brain injury and stroke (Gasior, Rogawski, & Hartman, 2006; Włodarek, 2019). These effects are thought to result from enhanced neuronal energy reserves, which improve the ability of neurons to resist metabolic challenges, along with possible antioxidant and anti-inflammatory actions.

Disease-Modifying Effects

Beyond neuroprotection, ketogenic diets have been implicated in modifying the course of various diseases. For example, they have been used to manage epilepsy for over 80 years, with recent studies suggesting long-lasting benefits for patients (Kim & Rho, 2008). There is also growing evidence that ketogenic diets could influence the progression of age-related pathologies, such as cardiovascular disease and cancer, through metabolic changes induced by increased levels of ketone bodies like β-hydroxybutyrate (Han, Ramprasath, & Zou, 2020).

Metabolic Impacts

The metabolic effects of ketogenic diets, including the induction of ketosis, have broad implications for health beyond their application in treating specific diseases. Ketogenic diets have been shown to influence weight loss, improve markers of metabolic syndrome, and potentially exert protective effects against diabetes and obesity. These diets shift the body's energy metabolism from carbohydrates to fats and ketone bodies, providing an alternative energy source that can affect cellular processes and health outcomes (Paoli, Rubini, Volek, & Grimaldi, 2013).

Safety And Hazards

The safety data sheet for Bambuterol hydrochloride, the compound drug of 1-Keto Bambuterol, suggests that it should be stored at room temperature . It also recommends avoiding dust formation and ensuring adequate ventilation .

Future Directions

Bambuterol, the prodrug of 1-Keto Bambuterol, is a long-acting beta2-adrenoceptor agonist used in the treatment of asthma . It causes smooth muscle relaxation, resulting in dilation of bronchial passages . This suggests potential future directions in the management of lung diseases associated with bronchospasm .

properties

IUPAC Name

[3-[2-(tert-butylamino)acetyl]-5-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O5/c1-18(2,3)19-11-15(22)12-8-13(25-16(23)20(4)5)10-14(9-12)26-17(24)21(6)7/h8-10,19H,11H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHUHQNUVSCRPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(=O)C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60552838
Record name 5-(N-tert-Butylglycyl)-1,3-phenylene bis(dimethylcarbamate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60552838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Keto Bambuterol

CAS RN

112935-94-1
Record name C,C′-[5-[[(1,1-Dimethylethyl)amino]acetyl]-1,3-phenylene] bis(N,N-dimethylcarbamate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112935-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(N-tert-Butylglycyl)-1,3-phenylene bis(dimethylcarbamate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60552838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Keto Bambuterol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8SFM5GU5Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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